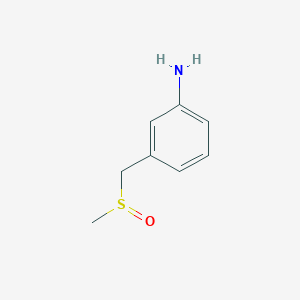

3-(Methanesulfinylmethyl)aniline

説明

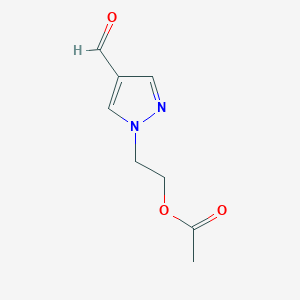

3-(Methanesulfinylmethyl)aniline is a chemical compound with the CAS Number: 1249638-14-9 . It has a molecular weight of 169.25 . It is used as a herbicide for controlling broadleaf weeds and grasses in agricultural and non-agricultural areas.

Molecular Structure Analysis

The InChI code for 3-(Methanesulfinylmethyl)aniline is 1S/C8H11NOS/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 . This indicates that the compound has a benzylamine derivative structure.Physical And Chemical Properties Analysis

3-(Methanesulfinylmethyl)aniline is an oil at room temperature . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Mild Palladium-Catalyzed N-arylation

Rosen et al. (2011) described a mild, general, and high-yielding Pd-catalyzed cross-coupling method of methanesulfonamide with aryl bromides and chlorides. This technique notably avoids potentially genotoxic impurities and byproducts, making it significant for the synthesis of complex molecules like dofetilide without the concerns associated with using methanesulfonyl chloride on anilines (Rosen et al., 2011).

Innovative Sulfur Dioxide Insertion

An et al. (2014) developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, facilitating the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process, featuring an intramolecular 5-exo-cyclization and insertion of sulfur dioxide, demonstrates a novel approach to synthesizing sulfonated compounds in good yields (An et al., 2014).

Ruthenium-Catalyzed Amine Exchange

Cho et al. (2000) explored aniline reactions with trialkylamines in the presence of a catalytic amount of RuCl3 and other reagents, leading to the formation of 2,3-disubstituted quinolines. This method opens avenues for the synthesis of quinoline derivatives, showcasing the versatility of anilines in catalytic transformations (Cho et al., 2000).

Gas Sensing Applications

Huang et al. (2013) investigated the NH3 sensing properties of sensors based on chemically reduced graphene oxide (CRG) modified with aniline. The study presented aniline as a reducer for graphene oxide to enhance NH3 gas sensing, highlighting the potential of aniline derivatives in developing sensitive and reliable gas sensors (Huang et al., 2013).

Safety And Hazards

The safety information for 3-(Methanesulfinylmethyl)aniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate various hazards including harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may cause respiratory irritation .

特性

IUPAC Name |

3-(methylsulfinylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-11(10)6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNXUJQUNDWVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methanesulfinylmethyl)aniline | |

CAS RN |

1249638-14-9 | |

| Record name | 3-(methanesulfinylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)

![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)

![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)

![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)